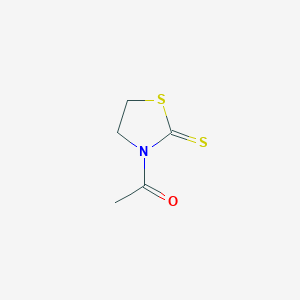

3-Acetylthiazolidine-2-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOBFBQWISCVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472759 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76397-53-0 | |

| Record name | 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Foundational Synthesis of 3-Acetylthiazolidine-2-thione: Mechanism, Protocol, and Key Insights

Abstract

This technical guide provides an in-depth exploration of the fundamental synthetic pathway to 3-Acetylthiazolidine-2-thione (CAS 76397-53-0), a pivotal intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles governing the transformation, offering field-proven insights for researchers, chemists, and drug development professionals. The synthesis is presented as a robust two-stage process: the initial cyclization to form the thiazolidine-2-thione core, followed by its targeted N-acylation. Detailed, self-validating experimental protocols are provided for each stage, supported by mechanistic diagrams and a consolidation of key reaction parameters to ensure reproducibility and scientific integrity.

Strategic Overview: A Two-Stage Pathway

The synthesis of this compound is most efficiently approached as a two-part strategy. This methodology ensures a high degree of purity in the intermediate precursor, which is critical for a clean and high-yielding final acylation step.

-

Part I: Formation of the Heterocyclic Core. The foundational step is the synthesis of the precursor, thiazolidine-2-thione, from an appropriate amino alcohol. This guide details the well-established reaction of 2-aminoethanol with carbon disulfide.

-

Part II: N-Acylation. The second stage involves the selective acylation of the nitrogen atom on the thiazolidine-2-thione ring using an acetylating agent to yield the final product.

This structured approach allows for discrete purification and characterization at the intermediate stage, a best practice that prevents the carry-over of impurities and simplifies downstream processing.

Part I: Synthesis of Thiazolidine-2-thione Precursor

The synthesis of the thiazolidine-2-thione scaffold is a classic cyclization reaction. The selection of 2-aminoethanol as a starting material is predicated on its bifunctional nature—containing both a nucleophilic amine and a hydroxyl group—which is essential for the ring-forming cascade.[3]

Causality and Mechanistic Underpinnings

The reaction proceeds through the formation of a dithiocarbamate intermediate. The mechanism, grounded in fundamental principles of nucleophilic addition and intramolecular substitution, can be dissected as follows:

-

Dithiocarbamate Formation: The primary amine of 2-aminoethanol acts as a potent nucleophile, attacking one of the electrophilic carbons of carbon disulfide. This is typically performed under basic conditions (e.g., potassium hydroxide), which facilitates the deprotonation of the resulting dithiocarbamic acid, forming a stable potassium dithiocarbamate salt.

-

Activation of the Hydroxyl Group: The reaction conditions often involve an initial step to convert the hydroxyl group into a better leaving group. In the cited protocol by Wang et al. (2022), this is achieved by forming 2-aminoethanol hydrogen sulfate.[3][4] This pre-activation primes the molecule for the subsequent intramolecular cyclization.

-

Intramolecular Cyclization (SN2): The sulfur atom of the dithiocarbamate intermediate executes an intramolecular nucleophilic attack on the carbon bearing the activated hydroxyl group (or its sulfate ester derivative). This SN2 reaction results in the displacement of the leaving group (e.g., sulfate) and the formation of the five-membered thiazolidine ring.

Visualizing the Pathway: Thiazolidine-2-thione Formation

Caption: Workflow for the synthesis of Thiazolidine-2-thione.

Field-Validated Experimental Protocol: Thiazolidine-2-thione

This protocol is adapted from the validated method reported by Wang et al. (2022).[3]

Step 1: Preparation of 2-Aminoethanol Hydrogen Sulfate (Intermediate)

-

To a 100 mL three-necked flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add 2-aminoethanol (9 mL, 0.15 mol) and water (9 mL).

-

Slowly add a pre-mixed, cooled solution of 98% sulfuric acid and water (16.3 mL, 1:1 v/v) dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the mixture again to 0°C and add absolute ethanol (40 mL) to precipitate the product.

-

Filter the resulting white solid, wash with cold ethanol, and dry to obtain 2-aminoethanol hydrogen sulfate.

Step 2: Synthesis of Thiazolidine-2-thione

-

In a 100 mL three-necked flask, suspend the 2-aminoethanol hydrogen sulfate (7.06 g, 0.05 mol) and potassium hydroxide (KOH, 5.61 g, 0.10 mol) in ethanol (100 mL).

-

Heat the reaction mixture to 40°C with stirring.

-

Add carbon disulfide (7.61 g, 0.10 mol) in approximately ten small portions over 1 hour.

-

Maintain the reaction at 40°C and continue stirring for an additional 3 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 5-10°C and wash with a 5% sodium hydroxide solution (100 mL).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with saturated brine (3 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from absolute ethanol to yield pure thiazolidine-2-thione.

Part II: N-Acylation to this compound

The final step is a targeted N-acylation. The nitrogen atom of the thiazolidine-2-thione ring is sufficiently nucleophilic to react with a strong acylating agent like acetyl chloride. The reaction is typically mediated by a non-nucleophilic base to neutralize the HCl byproduct.

Causality and Mechanistic Underpinnings

This transformation follows a classical nucleophilic acyl substitution pathway. The choice of reagents is critical for efficiency and selectivity.

-

Base-Mediated Deprotonation: The N-H proton of thiazolidine-2-thione is weakly acidic. A tertiary amine base, such as triethylamine (TEA) or pyridine, is added to deprotonate the nitrogen, significantly increasing its nucleophilicity.[5] These bases are chosen because they are non-nucleophilic and will not compete in the reaction with the acylating agent.

-

Nucleophilic Attack: The resulting thiazolidinethiolate anion acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate.

-

Collapse of Intermediate: The tetrahedral intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. The chloride ion then associates with the protonated base (e.g., triethylammonium chloride), which often precipitates from the reaction mixture or is removed during aqueous workup.

Visualizing the Pathway: N-Acylation

Caption: Nucleophilic acyl substitution for this compound.

Field-Validated Experimental Protocol: this compound

This generalized protocol is based on standard procedures for the N-acylation of heterocyclic amines and related compounds.[4][6][7]

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazolidine-2-thione (10.0 mmol, 1.0 eq) in an anhydrous aprotic solvent (e.g., 50 mL of dichloromethane or THF).

-

Add a non-nucleophilic base, such as triethylamine (1.5 eq, 15.0 mmol), to the solution and stir.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add acetyl chloride (1.1 eq, 11.0 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated salt (e.g., triethylammonium chloride).

-

Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product via column chromatography on silica gel.

Data Summary and Quality Control

Effective synthesis requires rigorous quality control. The following table summarizes expected outcomes based on literature reports for the described pathway and analogous transformations.

| Parameter | Stage 1: Thiazolidine-2-thione | Stage 2: this compound | Reference(s) |

| Appearance | White solid | Light yellow to brown clear liquid | [3],[8] |

| Typical Yield | 65-75% | >80% (based on analogous acylations) | [3],[7] |

| Purity (Post-Purif.) | >98% | >97% | [3],[8] |

| Key Characterization | ¹H NMR, ¹³C NMR, MS, m.p. | ¹H NMR, ¹³C NMR, MS, Refractive Index | [3],[8] |

Conclusion

The two-stage synthesis of this compound presented herein represents a robust and reliable pathway for obtaining this valuable chemical intermediate. By understanding the underlying mechanisms of both the initial cyclization and the subsequent N-acylation, researchers can troubleshoot and optimize the process effectively. The provided protocols are designed to be self-validating, emphasizing purification at the intermediate stage to ensure a high-quality final product. This guide serves as a comprehensive resource, blending established protocols with the fundamental chemical principles necessary for successful and reproducible synthesis in a professional laboratory setting.

References

- Vertex AI Search. (n.d.). Understanding 3-Acetyl-1,3-thiazolidine-2-thione: A Key Synthesis Intermediate.

-

Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., Liao, Z. X., & Sun, J. Y. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

-

Ranise, A., Spallarossa, A., Bruno, O., Schenone, S., Bondi, M. L., & La Colla, P. (2010). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Future Medicinal Chemistry, 2(5), 723-735. [Link]

- Hamad, A. S. (2012). Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. Tikrit Journal of Pure Science, 8(4).

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

- Vertex AI Search. (n.d.). 3-Acetyl-1,3-thiazolidine-2-thione: The Intermediate for Your Synthesis Needs.

-

Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Available at: [Link]

-

Sharma, P., & Kumar, A. (2018). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 23(9), 2197. [Link]

-

Chen, N., et al. (2015). Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-8. [Link]

- Chem-Impex. (n.d.). This compound Product Page.

-

Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. [Link]

-

Akkurt, M., et al. (2007). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1451. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 4. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

The Genesis and Scientific Journey of 3-Acetylthiazolidine-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Acetylthiazolidine-2-thione, a versatile heterocyclic compound with significant applications across the pharmaceutical, agricultural, and food industries. From its likely origins in the mid-20th century to its contemporary use as a key synthetic intermediate and cysteine prodrug, this document traces the scientific narrative of this molecule. We will delve into its discovery and historical context, elucidate its mechanism of action, provide detailed experimental protocols for its synthesis and characterization, and discuss its multifaceted applications. This guide is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery, organic synthesis, and related scientific disciplines.

Introduction

This compound, with the CAS Number 76397-53-0, is a five-membered heterocyclic compound featuring a thiazolidine ring N-acylated with an acetyl group and a thione functional group at the 2-position.[1] This seemingly simple molecule has garnered considerable scientific interest due to its unique chemical reactivity and biological properties.[2][3] Its utility spans from being a crucial building block in the synthesis of complex bioactive molecules, including anti-inflammatory and antimicrobial agents, to serving as a flavor-enhancing agent in the food industry.[4] Furthermore, its role as a prodrug of L-cysteine has positioned it as a valuable tool in cellular protection and drug delivery.[5] This guide aims to provide a comprehensive technical overview of this compound, from its historical roots to its modern-day applications.

Discovery and Historical Context

The precise moment of the first synthesis of this compound is not explicitly documented in a single seminal publication. However, its intellectual lineage can be traced back to the extensive research on thiazolidine chemistry that gained momentum in the mid-20th century, largely spurred by the quest to synthesize penicillin. The thiazolidine ring is a core structural motif of penicillin, and the groundbreaking work of chemists like John C. Sheehan in the 1940s and 1950s led to a deeper understanding of the synthesis and reactivity of this heterocyclic system.[3]

While early work focused on the thiazolidine-4-carboxylic acid scaffold found in penicillin, the exploration of other functionalized thiazolidines, including thiones, naturally followed. The synthesis of the parent compound, thiazolidine-2-thione, has been known for decades and is a relatively straightforward reaction.[6][7]

The introduction of the N-acetyl group likely emerged from the need to modify the properties of the thiazolidine-2-thione core, such as its solubility, stability, and reactivity. A German patent filed in 1973, DE2354143A1, describes salts of N-acetyl-thiazolidine-4-carboxylic acid, indicating that N-acetylated thiazolidine derivatives were being actively investigated for pharmaceutical applications during this period.[4] This suggests that the synthesis and exploration of related N-acetylated thiazolidines, including this compound, were likely occurring concurrently within the broader landscape of medicinal chemistry research.

The compound's journey also took a parallel path in the realm of flavor chemistry. The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor, is known to produce a plethora of heterocyclic compounds, including thiazolidines. It is plausible that this compound or its precursors were first identified as volatile flavor compounds in cooked foods, leading to its later investigation and synthesis as a flavor-enhancing agent.[8]

Mechanism of Action: A Cysteine Prodrug

A significant aspect of the biological activity of this compound lies in its function as a prodrug of L-cysteine. Cysteine is a crucial amino acid involved in numerous cellular processes, most notably as a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). Direct administration of cysteine is often hampered by its instability and potential toxicity. Prodrugs like this compound offer a more stable and efficient means of delivering cysteine to cells.[5]

The release of cysteine from this compound can occur through two primary mechanisms:

-

Non-enzymatic Hydrolysis: Under physiological conditions (pH 7.4), the thiazolidine ring can undergo spontaneous, non-enzymatic ring-opening and subsequent hydrolysis to release L-cysteine and other byproducts. The acetyl group on the nitrogen atom can influence the rate of this hydrolysis.[9]

-

Enzymatic Hydrolysis: Intracellular enzymes, such as esterases or amidases, can catalyze the cleavage of the acetyl group and the subsequent breakdown of the thiazolidine ring to liberate cysteine.[10]

The delivered cysteine can then be readily incorporated into the glutathione synthesis pathway, thereby replenishing intracellular GSH levels. This mechanism is central to the protective effects of this compound against oxidative stress and cellular damage induced by various toxins.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2-aminoethanol. The first step involves the formation of the thiazolidine-2-thione ring, followed by N-acetylation.

General Synthesis Workflow

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from established procedures for the synthesis of thiazolidine-2-thiones and their N-acylation.[6][11]

Step 1: Synthesis of Thiazolidine-2-thione

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve potassium hydroxide (KOH) in ethanol with cooling.

-

Addition of 2-Aminoethanol: Slowly add 2-aminoethanol to the cooled ethanolic KOH solution while stirring.

-

Addition of Carbon Disulfide: Add carbon disulfide (CS₂) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture as needed.

-

Reflux: After the addition of CS₂ is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the crude thiazolidine-2-thione.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure thiazolidine-2-thione.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized thiazolidine-2-thione in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine).

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride or acetyl chloride dropwise with stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following table summarizes typical characterization data.

| Property | Typical Value/Observation |

| Appearance | Light yellow to brown clear liquid |

| Molecular Formula | C₅H₇NOS₂ |

| Molecular Weight | 161.24 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.4 (t, 2H, N-CH₂), ~3.3 (t, 2H, S-CH₂), ~2.6 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~202 (C=S), ~170 (C=O), ~55 (N-CH₂), ~30 (S-CH₂), ~25 (COCH₃) |

| Mass Spectrometry | m/z: 161 [M]⁺ |

| Infrared (IR) | ν (cm⁻¹): ~1700 (C=O stretch), ~1200-1300 (C=S stretch) |

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and instrument used.

Applications

The versatile nature of this compound has led to its application in several distinct fields:

-

Pharmaceutical Intermediate: It serves as a key building block for the synthesis of a wide range of pharmaceutical compounds. The reactive thiazolidine ring allows for various chemical modifications to create derivatives with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

-

Cysteine Prodrug: As previously discussed, its ability to deliver cysteine into cells makes it a valuable agent for replenishing glutathione levels. This has implications for treating conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[5]

-

Flavor and Fragrance Industry: this compound is used as a flavoring agent in the food industry, contributing to savory and roasted notes. Its formation during the Maillard reaction is a key contributor to the aroma profile of many cooked foods.[4][8]

-

Agricultural Chemistry: The compound and its derivatives have been explored for their potential use in agriculture, for example, in the formulation of pesticides and herbicides.[4]

Conclusion

This compound, a molecule with a rich, albeit not fully documented, history, stands as a testament to the interconnectedness of different fields of chemistry. From its likely emergence in the context of penicillin research and its independent discovery as a flavor compound, it has evolved into a valuable tool for medicinal chemists, organic synthesists, and food scientists. Its role as a cysteine prodrug highlights the potential for designing simple molecules with significant biological impact. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, synthesis, and applications, with the aim of serving as a valuable resource for the scientific community and fostering further innovation in the exploration of this versatile heterocyclic compound.

References

- DE2354143A1 - N-ACETYL-THIAZOLIDINE-4-CARBONIC ACID SALT - Google P

- EP0008203A1 - Thiazolidine derivatives, preparing same and pharmaceutical compositions comprising same - Google P

-

Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One - Research journals. (URL: [Link])

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (URL: [Link])

-

Synthesis of 1,3-thiazolidine-2-thiones - Organic Chemistry Portal. (URL: [Link])

-

CAS No : 76397-53-0| Chemical Name : this compound | Pharmaffiliates. (URL: [Link])

-

Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC - NIH. (URL: [Link])

-

Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects - PubMed. (URL: [Link])

-

A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine2-thiones: Antibiotic Activity and Revisiting the Mechanism - ResearchGate. (URL: [Link])

-

Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity | Request PDF - ResearchGate. (URL: [Link])

-

2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed. (URL: [Link])

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central. (URL: [Link])

-

Synthesis of new thiazolidine and imidazolidine derivatives of pharmacological interest. (URL: [Link])

-

Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation - PubMed. (URL: [Link])

-

Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998). - ResearchGate. (URL: [Link])

-

Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System - PubMed. (URL: [Link])

-

2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed. (URL: [Link])

-

Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC - NIH. (URL: [Link])

-

Ring Cleavage of 2-iminothiazolidine-4-carboxylates by Catalytic Reduction. A Potential Method for Unblocking Peptides Formed by Specific Chemical Cleavage at Half-Cystine Residues - PubMed. (URL: [Link])

-

(PDF) Thiazolidine derivatives and their pharmacological actions - ResearchGate. (URL: [Link])

-

Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives - ResearchGate. (URL: [Link])

-

Exploring the Release of Elastin Peptides Generated from Enzymatic Hydrolysis of Bovine Elastin via Peptide Mapping - PMC - PubMed Central. (URL: [Link])

-

Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (URL: [Link])

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. (URL: [Link])

-

Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC - PubMed Central. (URL: [Link])

-

Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. (URL: [Link])

-

Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives - ResearchGate. (URL: [Link])

-

Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (URL: [Link])

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DE2354143A1 - N-ACETYL-THIAZOLIDINE-4-CARBONIC ACID SALT - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IE43958B1 - Thiazolidine derivatives and process for their manufacture - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Mechanistic Exploration of 3-Acetylthiazolidine-2-thione and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylthiazolidine-2-thione stands as a pivotal heterocyclic scaffold, primarily recognized for its role as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1] While direct, in-depth mechanistic studies on the parent molecule are nascent, a comprehensive analysis of its derivatives provides significant insights into its potential therapeutic applications. This guide synthesizes the current understanding of the mechanisms of action associated with this compound derivatives, offering a technical framework for researchers engaged in their study and development. We will explore the established inhibitory actions on key enzymes and virulence pathways, detail the requisite experimental protocols for their validation, and propose future directions for elucidating the full therapeutic potential of this chemical class.

Introduction: The Chemical and Biological Significance of the Thiazolidine-2-thione Core

The thiazolidine-2-thione moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical reactivity, making it a valuable building block in medicinal chemistry for creating derivatives with diverse pharmacological profiles, including antimicrobial and anti-inflammatory activities.[1][2] this compound, with its acetyl group at the 3-position, serves as a key starting material for these synthetic endeavors.[3] The exploration of its derivatives has unveiled several distinct mechanisms of action, which form the core of our current understanding.

Established Mechanisms of Action of this compound Derivatives

Current research has not converged on a single mechanism of action for the this compound scaffold. Instead, its derivatives have been shown to interact with multiple, distinct biological targets. The following sections detail the most well-documented of these mechanisms.

Inhibition of Xanthine Oxidase (XO)

A significant body of research has focused on the development of thiazolidine-2-thione derivatives as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism responsible for the production of uric acid.[4] Elevated XO activity is a primary cause of hyperuricemia and gout.[2][5]

Causality of Experimental Design: The investigation into XO inhibition is predicated on the hypothesis that the thiazolidine-2-thione core can effectively bind to the active site of the enzyme. Structure-activity relationship (SAR) studies have revealed that modifications, such as the addition of a phenyl-sulfonamide group, are crucial for potent inhibitory activity.[2][6] Molecular docking studies have further elucidated this interaction, suggesting that specific moieties on the derivatives form hydrogen bonds with key amino acid residues like Gly260, Ile264, Glu263, and Ser347 within the enzyme's active pocket.[5][6]

Mechanism of Inhibition: Enzyme kinetic studies have demonstrated that potent derivatives, such as compound 6k from the study by Wang et al. (2022), act as mixed-type inhibitors.[2][5][6][7] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mode is a hallmark of a robust inhibitory mechanism.

Workflow for Investigating Xanthine Oxidase Inhibition

Caption: Workflow for the identification and validation of thiazolidine-2-thione derivatives as XO inhibitors.

Inhibition of Bacterial Type III Secretion System (T3SS)

Another promising therapeutic avenue for this compound derivatives is in combating bacterial infections through the inhibition of virulence factors, rather than direct bactericidal action. This approach is thought to exert less selective pressure for the development of resistance. The Type III Secretion System (T3SS) is a needle-like apparatus used by many Gram-negative bacteria, such as Xanthomonas oryzae, to inject effector proteins into host cells, a critical step in pathogenesis.[8]

Causality of Experimental Design: Research in this area has focused on derivatives of 1,3-thiazolidine-2-thione containing a 5-phenyl-2-furan moiety. The rationale is to identify compounds that can suppress the expression of T3SS-related genes without affecting bacterial viability. This is typically assessed using reporter gene assays (e.g., monitoring the promoter activity of a T3SS-associated gene like hpa1) followed by quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key regulatory and structural genes of the T3SS pathway (hrpG, hrpX).[8]

Mechanism of Inhibition: Studies have shown that specific derivatives can significantly reduce the mRNA levels of genes within the hrp (hypersensitive response and pathogenicity) cluster.[8] This indicates that the compounds interfere with the regulatory cascade that governs the expression of the T3SS, effectively disarming the bacteria and reducing their virulence. In vivo experiments have confirmed that this anti-virulence activity translates to a reduction in disease symptoms in plant models.[8]

Signaling Pathway of T3SS Inhibition

Caption: Proposed inhibitory pathway of thiazolidine-2-thione derivatives on the bacterial T3SS.

Other Potential Mechanisms of Action

While less extensively studied, preliminary research suggests that derivatives of the thiazolidine scaffold may also exert their biological effects through other mechanisms:

-

Hepatoprotective Effects: Some N-(mercaptoalkyl)thiazolidine-2-thiones have demonstrated the ability to inhibit lipid peroxidation in liver microsomes, suggesting an antioxidant-based mechanism for hepatoprotection.[9]

-

Inhibition of Translation Initiation: Certain 5-benzylidene-thiazolidine-2,4-thione derivatives have been shown to inhibit cancer cell growth by impeding the initiation of protein translation. This mechanism involves the depletion of intracellular calcium stores and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[10] It is important to note these are thiazolidine-2,4-dione derivatives, a distinct but related chemical class.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of findings, all experimental investigations into the mechanism of action of this compound derivatives must be designed as self-validating systems. This involves the inclusion of appropriate positive and negative controls, orthogonal assays to confirm findings, and rigorous statistical analysis.

Protocol: In Vitro Xanthine Oxidase Inhibitory Assay

This protocol is adapted from the methods described by Wang et al. (2022).[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compounds (dissolved in DMSO)

-

Allopurinol or Febuxostat (positive controls)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 U/L solution of xanthine oxidase in PBS.

-

Prepare a 0.5 mmol/L solution of xanthine in PBS.

-

Prepare serial dilutions of the test compounds and positive controls in PBS (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µmol/L). The final DMSO concentration in the well should be kept below 1%.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 100 µL of the diluted test compound, positive control, or PBS (for the negative control).

-

Add 50 µL of the xanthine oxidase solution to each well.

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the xanthine solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 295 nm using a microplate reader. The absorbance corresponds to the formation of uric acid.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (A_sample - A_blank) / (A_control - A_blank)] * 100 (where A is absorbance)

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).

-

Self-Validation:

-

Positive Controls: Allopurinol and Febuxostat are known XO inhibitors and serve to validate that the assay is performing correctly.

-

Negative Control: A reaction with no inhibitor (PBS only) establishes the baseline 100% enzyme activity.

-

Blank: A reaction with no enzyme helps to subtract any background absorbance.

Protocol: Enzyme Inhibition Kinetics

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for a lead compound.

Procedure:

-

Perform the XO inhibitory assay as described above, but with varying concentrations of both the inhibitor and the substrate (xanthine).

-

For example, use four different concentrations of the inhibitor (e.g., 0, 5, 10, 20 µmol/L) and four different concentrations of xanthine (e.g., 0.25, 0.5, 1.0, 2.0 mmol/L).

-

Measure the reaction velocity (rate of change in absorbance) for each combination of inhibitor and substrate concentration.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mode of inhibition.

Data Presentation

To facilitate the comparison of the inhibitory potential of different derivatives, quantitative data should be summarized in a clear, tabular format.

Table 1: Xanthine Oxidase Inhibitory Activity of Thiazolidine-2-thione Derivatives

| Compound | R-Group Modification | IC50 (µmol/L) | Reference |

| Thiazolidine-2-thione | Parent Scaffold | 72.15 | [7] |

| Compound 6k | Phenyl-sulfonamide | 3.56 | [2][5] |

| Allopurinol | Positive Control | ~9.0 | [2][5] |

| Febuxostat | Positive Control | <3.125 | [7] |

| ...additional compounds | ... | ... | ... |

Future Directions and Unanswered Questions

The field of this compound research is ripe with opportunity. The primary unanswered question is the definitive mechanism of action of the parent compound itself. Future research should focus on:

-

Target Identification: Employing unbiased screening approaches such as affinity chromatography-mass spectrometry or chemical proteomics to identify the direct binding partners of this compound in relevant biological systems.

-

Broad-Spectrum Activity Screening: Testing the parent compound and novel derivatives against a wide range of enzymatic and cellular assays to uncover new biological activities.

-

Bridging the Gap: Directly comparing the mechanistic profiles of the parent compound with its most active derivatives (e.g., XO and T3SS inhibitors) to understand how structural modifications alter the mechanism of action.

By systematically addressing these questions, the scientific community can fully unlock the therapeutic potential of this versatile and promising chemical scaffold.

References

-

Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., ... & Liao, Z. X. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]

-

MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. [Link]

-

O'Moore-Sullivan, T., & Prins, J. B. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 68-71. [Link]

-

MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6692. [Link]

-

ResearchGate. (2022). Synthesis of thiazolidine-2-thione derivatives 6a-6k. [Link]

-

Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., ... & Liao, Z. X. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. [Link]

-

Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., ... & Liao, Z. X. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]

-

Semantic Scholar. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]

-

Yoneda, K., Ota, A., & Kawashima, Y. (1993). Synthesis and biological evaluation of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. Chemical & Pharmaceutical Bulletin, 41(5), 876-881. [Link]

-

Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 430-437. [Link]

-

Chen, H., Fan, Y. H., Natarajan, A., Guo, Y., Iyasere, J., Harbinski, F., ... & Halperin, J. A. (2004). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. Bioorganic & Medicinal Chemistry Letters, 14(21), 5401-5405. [Link]

-

Li, Y., Chen, P., Huang, S., Chen, Y., Zhang, Y., Tang, R., & Cui, Z. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(16), 3625-3632. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetylthiazolidine-2-thione: Structural Analogues and Derivatives in Medicinal Chemistry

<_Step_2>

Abstract

The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[3][4][5] This guide focuses on 3-Acetylthiazolidine-2-thione and its analogues, providing a technical overview for researchers, chemists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile class of compounds, bridging foundational chemistry with advanced application-focused insights.

Introduction: The Thiazolidine Core's Significance

Heterocyclic compounds form the backbone of a significant portion of clinically approved drugs.[4][6] Among these, the thiazolidine nucleus is particularly noteworthy for its chemical versatility and broad biological activity spectrum.[3][7] The core structure allows for substitutions at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[3] this compound, in particular, serves as a key intermediate in the synthesis of a variety of bioactive molecules.[8][9][10] Its unique structure enhances reactivity, making it a valuable starting point for developing derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties.[8]

Derivatives of the broader thiazolidinone family have been investigated for a wide array of therapeutic applications, including:

-

Antidiabetic: Thiazolidinediones (TZDs) like Pioglitazone are well-known agonists of PPAR-γ, playing a crucial role in managing type 2 diabetes.[11][12]

-

Antimicrobial: The thiazolidine ring is a component of penicillin antibiotics and newer synthetic agents that show activity against multidrug-resistant bacteria.[1][5]

-

Anticancer: Numerous thiazolidinone derivatives have been shown to suppress the growth of various cancer cell lines through mechanisms like cell cycle arrest and apoptosis induction.[13][14][15]

-

Anti-inflammatory, Antiviral, and Anticonvulsant activities. [3][5]

This guide will specifically explore the 2-thione subclass, starting from the 3-acetylated core, to provide a detailed understanding of its chemical utility and pharmacological promise.

Synthesis and Reactivity

The synthesis of the thiazolidine-2-thione core and its N-acyl derivatives is a cornerstone of their development. The reactivity of the scaffold allows for the creation of diverse chemical libraries for biological screening.

General Synthesis of Thiazolidine-2-thiones

A common and effective method for synthesizing the thiazolidine-2-thione core involves the reaction of an appropriate amino-thiol compound with carbon disulfide. For instance, the reaction of 2-aminoethanethiol (cysteamine) or its derivatives with carbon disulfide in the presence of a base like potassium hydroxide (KOH) in a solvent such as ethanol yields the thiazolidine-2-thione ring.[16]

N-Acylation and Derivative Synthesis

The nitrogen at position 3 of the thiazolidine-2-thione ring is a key site for derivatization. N-acylation, such as the introduction of the acetyl group to form this compound, is a fundamental transformation. This is typically achieved by reacting the parent thiazolidine-2-thione with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base.

N-acylthiazolidinethiones are valuable chiral auxiliaries and intermediates in asymmetric synthesis, particularly in aldol reactions.[17][18] Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones can proceed with high yield and diastereoselectivity, demonstrating their utility in constructing complex stereocenters.[18][19]

Logical Workflow for Synthesis and Screening

A typical workflow for developing novel thiazolidine-2-thione derivatives involves a multi-step process from initial synthesis to biological validation.

Sources

- 1. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpbs.com [ijpbs.com]

- 13. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Collection - Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acylthiazolidinethiones - Organic Letters - Figshare [figshare.com]

The Multifaceted Biological Activities of Thiazolidine-2-thione Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazolidine-2-thione Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidine-2-thione core, a five-membered heterocyclic scaffold containing nitrogen and sulfur, has emerged as a "privileged structure" in the field of medicinal chemistry. Its synthetic tractability and the ability to introduce diverse substituents at various positions have led to the generation of a vast library of derivatives. These derivatives have consistently demonstrated a broad spectrum of biological activities, making them highly attractive candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of thiazolidine-2-thione derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics. Thiazolidine-2-thiones and their analogs have shown promise as anticancer, anti-inflammatory, antifungal, and antibacterial agents, among other activities.[1]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazolidine-2-thione derivatives have demonstrated significant potential as anticancer agents by targeting key pathways involved in tumor growth and survival. Their mechanisms of action are often multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain thiazolidine-2-thione derivatives can trigger the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, leading to cell death.[2]

Furthermore, many of these compounds have been observed to cause cell cycle arrest, primarily at the G2/M or G0/G1 phases.[3] This disruption of the normal cell cycle progression prevents cancer cells from proliferating. The anticancer effects of some thiazolidinone derivatives have been linked to the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[3]

Below is a generalized signaling pathway illustrating the induction of apoptosis by thiazolidine-2-thione derivatives.

Caption: Induction of Apoptosis by Thiazolidine-2-thione Derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiazolidine-2-thione derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, the introduction of a 4-hydroxy group and various substitutions on the phenyl ring of 4-hydroxy-thiazolidine-2-thione derivatives have been shown to enhance their anti-proliferative activities against human cancer cell lines.[4] Specifically, certain compounds have exhibited IC50 values in the nanomolar range against cell lines such as H1299, HCT116, Hela, and PC3.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Workflow for MTT Assay

Caption: Workflow of the MTT Assay for Anticancer Drug Screening.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiazolidine-2-thione derivatives and a vehicle control.

-

Incubation: Incubate the plates for a period of 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5w | H1299 | 0.46 | [4] |

| Compound 5w | HCT116 | 0.81 | [4] |

| Compound 5w | Hela | 0.65 | [4] |

| Compound 5w | PC3 | 0.72 | [4] |

| Compound 12a | Caco-2 | 2 | [8] |

| Compound 12a | HepG-2 | 10 | [8] |

| Compound 12a | MDA-MB-231 | 40 | [8] |

| Compound 7c | MCF-7 | 7.78 | [7] |

| Compound 6c | MCF-7 | 8.15 | [7] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazolidine-2-thione scaffold is a cornerstone in the development of novel antimicrobial agents. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Mechanism of Action: Disruption of Cell Integrity and Biofilm Formation

The antimicrobial mechanism of these compounds is not fully elucidated but is thought to involve multiple targets. Some derivatives have been shown to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[9] Another significant mode of action is the inhibition of biofilm formation, which is a crucial virulence factor for many pathogenic bacteria.[9] By preventing bacteria from forming these protective communities, thiazolidine-2-thione derivatives can render them more susceptible to the host's immune system and conventional antibiotics. For some thiazolidinone derivatives, the antimicrobial action involves the inhibition of cytoplasmic Mur ligases, which are essential for peptidoglycan biosynthesis.[10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is significantly influenced by the substituents on the thiazolidine-2-thione ring. For example, 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated potent activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 2 to 16 µg/mL.[11] The presence of halogen atoms on the benzylidene moiety often enhances the antimicrobial and antifungal activity.

Experimental Protocol: Disk Diffusion Method for Antimicrobial Susceptibility Testing

The disk diffusion method (Kirby-Bauer test) is a standard, qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Workflow for Disk Diffusion Method

Caption: Inhibition of Inflammatory Pathways by Thiazolidine-2-thione Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

-

Compound Administration: Administer the thiazolidine-2-thione derivative or a vehicle control to a group of rats or mice, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema. [12][13]3. Paw Volume Measurement: Measure the volume of the paw at regular time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer. [11]4. Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Antiviral Activity: A New Frontier

Recent studies have highlighted the potential of thiazolidine-2-thione derivatives as antiviral agents, particularly against influenza viruses.

Mechanism of Action: Interference with Viral Glycoproteins

The antiviral activity of some thiazolide derivatives, such as nitazoxanide, against influenza A virus is attributed to their ability to selectively block the maturation of the viral hemagglutinin (HA) glycoprotein. [14]This interference with the post-translational modification of HA impairs its intracellular trafficking and insertion into the host cell plasma membrane, which is a critical step for the assembly and release of new viral particles. [14]Some novel thiazolides have been shown to act at the late phase of the viral infection cycle by inhibiting viral RNA transcription and replication. [15][16]

Enzyme Inhibition: Targeting Xanthine Oxidase

Thiazolidine-2-thione derivatives have been identified as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. [17]

Mechanism of Action and Therapeutic Potential

Elevated levels of uric acid can lead to hyperuricemia and gout. By inhibiting XO, these derivatives can reduce the production of uric acid, offering a therapeutic strategy for the management of these conditions. [17]Some derivatives have shown mixed-type inhibition of XO. [1][18]Molecular docking studies have suggested that these compounds can interact with key amino acid residues in the active site of the enzyme. [1][6]

Structure-Activity Relationship (SAR) Insights

The XO inhibitory activity is highly dependent on the substituents. For example, the presence of a phenyl-sulfonamide group has been found to be crucial for potent XO inhibition in a series of thiazolidine-2-thione derivatives. [1][18]One particular compound, 6k, exhibited an IC50 value of 3.56 µmol/L, which was approximately 2.5-fold more potent than the standard drug allopurinol. [18][19]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This is a spectrophotometric assay that measures the inhibition of uric acid formation.

Workflow for Xanthine Oxidase Inhibition Assay

Caption: Workflow of the Xanthine Oxidase Inhibition Assay.

Detailed Steps:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations, and xanthine as the substrate. [8][20]2. Enzyme Addition: Initiate the reaction by adding a solution of xanthine oxidase. 3. Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time. [20]4. Absorbance Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at approximately 295 nm using a microplate reader. [17][21]5. Data Analysis: Calculate the percentage of xanthine oxidase inhibition for each concentration of the test compound by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. [17]

Derivative IC50 (µmol/L) Reference Thiazolidine-2-thione 72.15 [1] Compound 6k 3.56 [1][18][19] | Allopurinol (Standard) | ~8.9 | [18]|

Synthesis of Thiazolidine-2-thione Derivatives: A General Overview

The synthesis of thiazolidine-2-thione and its derivatives is typically straightforward, contributing to their attractiveness as a medicinal chemistry scaffold.

General Synthetic Procedure

A common method for the synthesis of the thiazolidine-2-thione core involves the reaction of an amino alcohol, such as aminoethanol, with carbon disulfide in the presence of a base like potassium hydroxide. [22][23] General Synthesis Scheme

Caption: General Synthetic Route to Thiazolidine-2-thione and its Derivatives.

Derivatization can then be achieved by reacting the core with various electrophiles, such as alkyl or aryl halides, to introduce substituents at the nitrogen or sulfur atoms. [24]For example, N-substituted derivatives can be prepared by reacting thiazolidine-2-thione with triphosgene followed by the addition of a desired amine. [23][24]

Conclusion: A Scaffold with Enduring Therapeutic Promise

The thiazolidine-2-thione scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. The diverse activities, coupled with the synthetic accessibility of these derivatives, ensure their continued prominence in drug discovery research. This guide has provided a comprehensive overview of the key biological activities, underlying mechanisms, and essential experimental protocols for the evaluation of these promising compounds. It is our hope that this resource will facilitate further research and development in this exciting area of medicinal chemistry, ultimately leading to the discovery of novel and effective therapies for a multitude of human ailments.

References

-

Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

-

Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One, 17(5), e0268531. [Link]

-

Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]

-

Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. ResearchGate. [Link]

-

Li, Y., et al. (2018). Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators. European Journal of Medicinal Chemistry, 143, 1535-1546. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Yusnelti, Y., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 981-988. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. [Link]

-

Bio-protocol. (n.d.). 4.7. Carrageenan-Induced Paw Edema Test. [Link]

-

Shaikh, J. U., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6734. [Link]

-

Abdel-Sattar, N. E., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Pharmaceuticals, 15(2), 226. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

(n.d.). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine2-thiones: Antibiotic Activity and Revisiting the Mechanism. ResearchGate. [Link]

-

Ference, B. A., et al. (2009). Thiazolidinediones as anti-cancer agents. PPAR research, 2009, 213816. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

El-Sayed, M. A., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2003. [Link]

-

Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. [Link]

-

Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

-

Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC - NIH. [Link]

-

(n.d.). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. SciSpace. [Link]

-

Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. ResearchGate. [Link]

-

Rossignol, J. F., et al. (2009). Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level. The Journal of biological chemistry, 284(43), 29798–29808. [Link]

-

Malik, S., & Singh, J. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry, 15(1), 35-56. [Link]

-

Zhang, H., et al. (2020). Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials. Antimicrobial agents and chemotherapy, 64(7), e00222-20. [Link]

-

Ward, J. E., et al. (2012). Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells. American journal of respiratory cell and molecular biology, 46(2), 210–217. [Link]

-

(n.d.). Synthesis and biological evaluation of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. [Link]

-

da Silva, A. R., et al. (2020). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of applied microbiology, 129(5), 1199–1211. [Link]

-

(n.d.). Anticancer mechanism of action of 2,4‐thiazolidinediones. ResearchGate. [Link]

-

Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini reviews in medicinal chemistry, 19(18), 1474–1516. [Link]

-

(2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

-

S. Ponnusamy, et al. (2014). Synthesis and biological evaluation of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 23(8), 3624-3635. [Link]

-

(n.d.). Mechanism of antibacterial and antibiofilm of thiazolidinone derivative TD-H2-A against Staphylococcus aureus. PMC - NIH. [Link]

-

Di Pilato, V., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of medicinal chemistry, 62(17), 7945–7983. [Link]

-

Zhang, H., et al. (2020). Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials. Antimicrobial agents and chemotherapy, 64(7), e00222-20. [Link]

-

Ohga, S., et al. (2007). Thiazolidinedione ameliorates renal injury in experimental diabetic rats through anti-inflammatory effects mediated by inhibition of NF-kappaB activation. American journal of physiology. Renal physiology, 292(4), F1141–F1150. [Link]

-

de Farias, C. C., et al. (2018). New thiazolidinedione LPSF/GQ-2 inhibits NFκB and MAPK activation in LPS-induced acute lung inflammation. International immunopharmacology, 57, 122–130. [Link]

-

(n.d.). B Expression in LPS-Induced RAW264. 7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2CH3). SID. [Link]

-

(n.d.). Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2 CH 3 ). ResearchGate. [Link]

-

Khan, K. M., et al. (2016). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. Pakistan journal of pharmaceutical sciences, 29(4), 1143–1148. [Link]

Sources

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asm.org [asm.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revistabionatura.com [revistabionatura.com]

- 9. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 12. inotiv.com [inotiv.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]

- 21. scispace.com [scispace.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial investigations into 3-Acetylthiazolidine-2-thione

An In-depth Technical Guide to 3-Acetylthiazolidine-2-thione: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in organic synthesis and medicinal chemistry. Its unique structural features, including a reactive N-acyl group and a thiazolidine-2-thione scaffold, make it an important building block for creating a wide range of bioactive molecules. This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, key reactions, and diverse applications in pharmaceutical and agricultural research.

Introduction: The Significance of the Thiazolidine Scaffold

The thiazolidine ring is a prominent structural motif in a multitude of natural and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] Thiazolidinone derivatives, which are saturated forms of thiazole with a carbonyl group, have garnered significant interest from researchers due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[2][3] The presence of sulfur in the thiazolidine ring is believed to enhance its pharmacological properties, making it a valuable scaffold in drug discovery.[1] this compound, with its acetylated nitrogen, represents a key activated form of this important heterocycle, primed for a variety of chemical transformations.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the N-acylation of thiazolidine-2-thione. This reaction is generally straightforward, involving the treatment of thiazolidine-2-thione with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76397-53-0 | [4][5] |

| Molecular Formula | C5H7NOS2 | [4][6] |

| Molecular Weight | 161.24 g/mol | [4][6] |

| Appearance | Light yellow to brown clear liquid | [4][6] |

| Purity | ≥ 98% (GC) | [4][6] |